molecular formula C11H21ClOSi B2482411 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol CAS No. 2095410-47-0

3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol

Cat. No.: B2482411
CAS No.: 2095410-47-0
M. Wt: 232.82
InChI Key: JRILMLLUPPYJHP-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol, also known as TMS-protected propargylic alcohol, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in organic synthesis, pharmaceuticals, and material science.

Scientific Research Applications

Synthesis of PGF2α Intermediates

A study by Mahrwald et al. (1990) demonstrated the conversion of a trimethylsilylated primary hydroxy group into an aldehyde group, a process crucial in the synthesis of PGF2α intermediates. The use of 1-metalated hept-1-yne in this context highlights the versatility of compounds like 3-(Chloromethyl)-1-(trimethylsilyl)hept-1-yn-3-ol in synthesizing prostaglandin intermediates (Mahrwald et al., 1990).

Synthesis of Potential HIV-1 Protease Inhibitors

D'aniello et al. (1994) reported the use of 2-substituted 3-(trimethylsilyl)-1-propenes, including this compound, in the synthesis of homoallylic alcohols. These alcohols are key intermediates for the development of hydroxyethylene peptide isosteres, potentially effective as HIV-1 protease inhibitors (D'aniello et al., 1994).

Synthesis of Hydroxyethylene Dipeptide Isosteres

D'aniello et al. (1992) utilized 2-Chloromethyl-3-trimethylsilyl-1-propene, a related compound, for reacting with N-Boc amino aldehydes. This reaction selectively produced (S)-homoallylic alcohols, which are precursors for hydroxyethylene dipeptide isosteres, important in peptide-based therapeutics (D'aniello, Géhanne, & Taddei, 1992).

Hydroboration Applications

Hoshi et al. (1992) explored the hydroboration of 3-chloro-1-trimethylsilyl-1-propyne, a compound structurally similar to this compound. Their research focused on synthesizing various regioisomers and applying them to create (E)-3-trimethylsilyl-2-alkenes and 3-trimethylsilyl-1-alkenes, which are valuable in organic synthesis (Hoshi, Masuda, & Arase, 1992).

Properties

IUPAC Name

3-(chloromethyl)-1-trimethylsilylhept-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClOSi/c1-5-6-7-11(13,10-12)8-9-14(2,3)4/h13H,5-7,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRILMLLUPPYJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCl)(C#C[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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